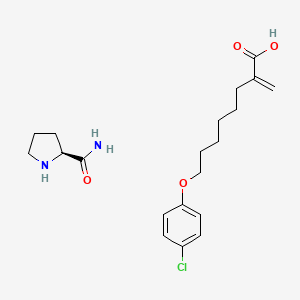![molecular formula C22H14N4O4 B13832474 5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide CAS No. 32892-89-0](/img/structure/B13832474.png)
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is a complex organic compound with the molecular formula C22H14N4O4. It is known for its unique structure, which includes a quinoline and acridine moiety, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and acridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and acridine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting its structure and function.
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to cell death or growth inhibition.
Modulating Signaling Pathways: The compound can affect various signaling pathways, influencing cell behavior and function
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7,12,14-Tetrahydro-6,13-dimethyl-7,14-dioxoquino[2,3-b]acridine-4-sulfonic acid
- 5,7,12,14-Tetrahydro-2,9-dimethyl-7,14-dioxoquino[2,3-b]acridine-3-sulfonic acid
- 7,14-Dioxo-5,7,12,14-tetrahydroquinolino[2,3-b]acridine-2,9-disulfonamide .
Uniqueness
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is unique due to its specific structure, which combines quinoline and acridine moieties.
Propriétés
Numéro CAS |
32892-89-0 |
|---|---|
Formule moléculaire |
C22H14N4O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-dicarboxamide |
InChI |
InChI=1S/C22H14N4O4/c23-21(29)9-1-3-15-11(5-9)19(27)13-8-18-14(7-17(13)25-15)20(28)12-6-10(22(24)30)2-4-16(12)26-18/h1-8H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) |
Clé InChI |
ATZRWFMBPNCDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)







